molecular formula C11H14O2 B122652 2-Allyl-4-ethoxyphenol CAS No. 142875-24-9

2-Allyl-4-ethoxyphenol

Cat. No.: B122652
CAS No.: 142875-24-9
M. Wt: 178.23 g/mol
InChI Key: MSNKNSRKIJBFMX-UHFFFAOYSA-N
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Description

2-Allyl-4-ethoxyphenol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Biological Activities

Recent studies have highlighted the versatile applications of eugenol derivatives, including 2-Allyl-4-ethoxyphenol, in various fields due to their significant biological activities. These derivatives, derived from eugenol (4-allyl-2-methoxyphenol), have shown a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties. Such derivatives are extensively used in cosmetics, food processing, and as a starting material for the synthesis of numerous natural products. The simple structure of 4-allyl-2-methoxyphenol presents three active sites, leading to a high potential impact in synthesizing novel drugs and compounds beneficial for human resources (Abdou et al., 2021).

Synthesis and Antioxidant Activity

The synthesis of derivatives from eugenol, such as 2-methoxy-4,6-di(prop-1-enyl) phenol, has been explored, demonstrating significant antioxidant activity. This synthesis involves several reaction stages, leading to compounds that can inhibit oxidation processes in biological systems, as evidenced by TBARS and DPPH tests. Such antioxidant properties are crucial in combating oxidative stress-related diseases and aging (Hernawan, Purwono, & Wahyuningsih, 2012).

Synthesis, Characterization, and Bioassay of Eugenol Derivatives

A new compound synthesized from eugenol was evaluated for its toxicity against Artemia salina Leach, showcasing the biological potential of eugenol derivatives. The ability to synthesize and characterize such derivatives provides a pathway for optimizing these activities and contributing to the development of new drug candidates (Medeiros et al., 2020).

Anticancer Activities

Eugenol derivatives have been synthesized and tested for their anticancer activity against breast cancer cells, with certain compounds demonstrating potent cytotoxicity. This highlights the potential of eugenol-linked compounds in cancer treatment, paving the way for developing new therapeutic strategies (Alam, 2022).

Future Directions

Future research could focus on understanding the biological activities of 2-Allyl-4-ethoxyphenol, similar to studies conducted on eugenol . Additionally, the development of efficient synthesis methods for this compound could be a valuable area of study.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a simple structure with three active sites: hydroxyl, allylic, and aromatic groups . These active sites potentially impact its role in biochemical reactions and its interaction with enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds such as eugenol (4-allyl-2-methoxyphenol) have been shown to have neuroprotective effects against neurotoxicity in rat brain cortex

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Allyl-4-ethoxyphenol in animal models. A study on a related compound, eugenol, showed mild motor co-ordination activity in restraint stress-induced animal models at a dose of 150mg/kg body weight .

Properties

IUPAC Name

4-ethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKNSRKIJBFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366538
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142875-24-9
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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